molecular formula C18H13BrFN3O3 B6545943 N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946380-50-3

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545943
CAS No.: 946380-50-3
M. Wt: 418.2 g/mol
InChI Key: ZNRUTGBGKXHGFB-UHFFFAOYSA-N
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Description

This pyridazinone derivative features a 1,6-dihydropyridazine core substituted with a 4-methoxy group at position 4 and a 6-oxo moiety. The aryl groups at positions 1 and 3 are 4-fluorophenyl and 3-bromophenyl, respectively. The bromine atom introduces steric bulk and lipophilicity, while the fluorine enhances electronic interactions. This compound is hypothesized to act as a proteasome inhibitor, based on structural similarities to other pyridazinone-based inhibitors .

Properties

IUPAC Name

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUTGBGKXHGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Pyridazine Core

  • Compound 9 (): Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key Differences: Replaces the 4-fluorophenyl at position 1 with a benzyl group. The 3-bromophenyl in the target compound is substituted with a cyclopropylcarbamoyl-modified 4-fluorophenyl.
  • Compound 12 ():

    • Structure: N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide.
    • Key Differences: Substitutes the 4-fluorophenyl at position 1 with a 4-methoxybenzyl group. The 3-bromophenyl is replaced with a cyclopropylcarbamoyl-4-fluorophenyl.
    • Implications: The 4-methoxybenzyl group enhances electron-donating effects, possibly improving solubility but reducing membrane permeability compared to the target compound’s 4-fluorophenyl .

Amide Side Chain Modifications

  • N-(5-Chloro-2-Methoxyphenyl)-1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (): Structure: Differs in the amide substituent, featuring a 5-chloro-2-methoxyphenyl group instead of 3-bromophenyl. Implications: The chlorine atom (smaller, more electronegative than bromine) may weaken hydrophobic interactions but improve metabolic stability.

Fluorophenyl-Containing Analogs in Other Drug Classes

  • Para-Fluorofentanyl Derivatives (): Examples: N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (para-fluorofentanyl). Key Differences: Piperidine-based opioids with a 4-fluorophenyl group but unrelated to pyridazinones. Implications: The 4-fluorophenyl group in both classes may enhance binding to target proteins (e.g., opioid receptors or proteasomes) through dipole interactions. However, the pyridazinone core in the target compound likely confers distinct pharmacokinetic properties, such as slower metabolism due to bromine .

Hypothetical Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors
Target Compound ~460 g/mol ~3.5 5
Compound 9 () ~450 g/mol ~2.8 6
Para-Fluorofentanyl ~356 g/mol ~4.2 3

Pharmacological Implications

  • Proteasome Inhibition: Pyridazinones with electron-withdrawing groups (e.g., 6-oxo) and aryl substituents (e.g., 4-fluorophenyl) are associated with enhanced proteasome binding. The bromine in the target compound may improve hydrophobic interactions but could reduce solubility .
  • Metabolic Stability : Bromine’s slow metabolism might extend half-life compared to chlorine or fluorine-containing analogs, though this requires experimental validation.

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